Benzyl Dimethylphosphonoacetate
Overview
Description
Benzyl Dimethylphosphonoacetate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by their phosphorus-containing functional groups and have a wide range of applications in organic synthesis and catalysis. The papers provided discuss various aspects of related compounds, including their synthesis, reactivity, and potential applications in different chemical reactions.
Synthesis Analysis
The synthesis of related benzylphosphonate compounds involves several methods. For instance, acylphosphonates can be generated from acyl anion equivalents under the promotion of cyanide anion via phosphonate-phosphate rearrangement, which can then react with aldehydes to produce cross-benzoin products . Another synthesis approach involves the reaction of chloroboranes with lithiated benzyl-phosphine to produce a series of o-benzylphosphino-boranes . Additionally, alkyl hydrogen α-(benzyloxycarbonylamino)benzylphosphonates can be prepared from substituted benzaldehydes, benzyl carbamate, and phosphorus(III) chloride in acetic acid containing thionyl chloride followed by alcoholysis .
Molecular Structure Analysis
The molecular structure of benzylphosphonate compounds and their derivatives can be complex. For example, the structure of o-benzylphosphino- and o-α-methylbenzyl(N,N-dimethyl)amine-boranes was probed using spectroscopic, crystallographic, and computational methods . The molecular structure of these compounds can significantly influence their reactivity and the outcomes of their reactions.
Chemical Reactions Analysis
Benzylphosphonate compounds participate in a variety of chemical reactions. Dimethyl benzoylphosphonate can serve as a benzoylation agent or undergo addition reactions to give substituted α-hydroxybenzylphosphonates . It can also participate in the Wittig-Horner reaction and react with hydroxylamine to produce benzonitrile . Cyclisation reactions of 2-substituted benzoylphosphonates with trialkyl phosphites have been studied, leading to the formation of benzofuran derivatives . Additionally, the interaction of salicylaldehydes with phosphonoacetates under Knoevenagel reaction conditions can yield coumarin-3-phosphonates and 1,2-benzoxaphosphorine-3-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylphosphonate compounds are influenced by their molecular structure. For instance, the steric bulk around the boron center and the Lewis acidity of the borane affect the activation barrier for H2 activation in o-benzylphosphino-boranes . The redox properties of bis(dimesitylphosphino) derivatives have been investigated through electrochemical measurements, reflecting their crowded molecular structures . The thermal, mechanical, and dielectric properties of these compounds can also be studied to gain insights into their stability and potential applications .
Scientific Research Applications
1. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids
- Application Summary: Benzyl Dimethylphosphonoacetate is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids. This method is used to prepare phosphonic acids from their simple dialkyl esters .
- Methods of Application: The process involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation is used to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .
- Results/Outcomes: The MW-BTMS method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective .
2. Control of Red Flour Beetle
- Application Summary: Benzyl Dimethylphosphonoacetate may have potential applications in controlling the Red Flour Beetle, Tribolium castaneum .
3. Antibiotic and Antiviral Agents
- Application Summary: Phosphonates, such as Benzyl Dimethylphosphonoacetate, have diverse utility in the field of medicine. They are used as antibiotic and antiviral agents .
4. Components of Polymers Used in Paints and Adhesives
- Application Summary: Phosphonates, including Benzyl Dimethylphosphonoacetate, are used as components of polymers in paints and adhesives .
5. Generation of p-(N,N-dimethyl)benzyl Equivalents
- Application Summary: Benzyl Dimethylphosphonoacetate is used in the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines .
6. Antiproliferative and Antimicrobial Activities
- Application Summary: Benzyl Dimethylphosphonoacetate is used in the synthesis of 2-substituted (benzyl/phenylethyl/phenoxymetyl) and 5,6-mono/di-substituted (chloro) benzimidazoles derivatives to increase antiproliferative and antimicrobial activities against five different cell lines (A549, A498, HeLa, A375, HepG2) and Gram (+) and Gram (−) bacteria .
Safety And Hazards
Future Directions
While specific future directions for Benzyl Dimethylphosphonoacetate are not available, research in the field of imidazole and benzimidazole bioactive heterocycles, which are structurally similar, suggests that there is increasing interest in this area. The development of imidazole- and benzimidazole-based drugs is an active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
benzyl 2-dimethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGNJMIOVHLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)OCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378691 | |
Record name | Benzyl Dimethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Dimethylphosphonoacetate | |
CAS RN |
57443-18-2 | |
Record name | Benzyl Dimethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Dimethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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